9H-pyrido[2,3-b]indole-6-carboxylic acid
Description
Contextualization of the Pyrido[2,3-b]indole (α-Carboline) Scaffold within Heterocyclic Chemistry
The foundational structure of 9H-pyrido[2,3-b]indole-6-carboxylic acid is the α-carboline skeleton. frontiersin.orgnih.govnih.gov Also known as 9H-pyrido[2,3-b]indole, this scaffold is a tricyclic aromatic compound composed of a pyridine (B92270) ring fused to an indole (B1671886) moiety. frontiersin.orgnih.govnih.gov This fusion of two distinct heterocyclic systems gives rise to a unique electronic and structural architecture. Carbolines are classified into four isomers—α, β, γ, and δ—based on the position of the nitrogen atom in the pyridine ring relative to the indole ring. researchgate.net The α-carboline framework is a prominent feature in a variety of natural products and synthetic molecules, making it a privileged scaffold in medicinal chemistry. frontiersin.orgnih.govnih.gov
The versatility of the α-carboline nucleus allows for the introduction of various functional groups at different positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. researchgate.net Researchers have explored substitutions at multiple positions on the α-carboline ring system to modulate the physicochemical properties and biological effects of the resulting compounds. nih.gov
Significance of Carboxylic Acid Functionality in Bioactive Small Molecules
The presence of a carboxylic acid group (–COOH) in a molecule can profoundly influence its biological and physicochemical properties. researchgate.netwiley-vch.de This functional group is a key component in a vast number of pharmaceuticals, with estimates suggesting that approximately 25% of all commercialized drugs contain a carboxylic acid moiety. wiley-vch.de The significance of the carboxylic acid group can be attributed to several key factors:
Enhanced Solubility: The carboxylic acid group is typically ionized at physiological pH, which increases the water solubility of a compound. researchgate.netwiley-vch.de This is a critical factor for drug formulation and bioavailability.
Hydrogen Bonding: Carboxylic acids are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets such as enzymes and receptors. researchgate.net These interactions are often crucial for the molecule's mechanism of action.
Pharmacophore Component: The acidic nature of the carboxylic acid group often makes it an essential part of a molecule's pharmacophore, the specific features of a molecule responsible for its biological activity. researchgate.net
Metabolic Handle: While it can be a site for metabolic modification, the carboxylic acid group also provides a handle for creating prodrugs, where the acid is temporarily masked to improve properties like membrane permeability. wiley-vch.de
The strategic placement of a carboxylic acid group on a bioactive scaffold like α-carboline is a common strategy in drug design to optimize the molecule's properties. nih.gov
Current Research Landscape and Identification of Knowledge Gaps for this compound
The current research landscape indicates that the broader class of α-carboline derivatives is being extensively investigated for various potential applications, including as anticancer agents and antibacterial compounds targeting DNA gyrase and topoisomerase IV. nih.govbohrium.comacs.orgnih.gov Studies have highlighted the importance of substituents on the α-carboline nucleus for activity. nih.gov For instance, research on related α-carboline derivatives has shown that modifications at various positions can significantly impact their cytotoxic activity. nih.gov
While there is a wealth of information on the α-carboline scaffold in general, specific and detailed research focusing solely on this compound is less prevalent in the public domain. The existing literature often mentions this compound as an intermediate in the synthesis of more complex molecules. For example, a patent describes the use of this compound methyl ester in a Suzuki coupling reaction to create more elaborate structures for use as STING modulators. google.com
This points to a significant knowledge gap. There is a need for comprehensive studies dedicated to elucidating the intrinsic chemical properties and potential biological activities of this compound itself. Further research could explore its potential as a standalone bioactive agent or as a key building block in the development of new therapeutic agents. Investigations into its synthesis, reactivity, and a full profiling of its biological effects are warranted to fully understand its potential contributions to medicinal chemistry and materials science.
Data Tables
Table 1: Properties of the Core Scaffold and the Full Compound
| Property | 9H-pyrido[2,3-b]indole (α-Carboline) | This compound |
| CAS Number | 244-76-8 sigmaaldrich.com | Not explicitly found |
| Molecular Formula | C₁₁H₈N₂ sigmaaldrich.com | C₁₂H₈N₂O₂ |
| Molecular Weight | 168.19 g/mol | 212.2 g/mol |
| General Class | Heterocyclic Aromatic Compound | Carboxylic Acid |
Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[2,3-b]indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZGRYXKYSYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=C(C=C3)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9h Pyrido 2,3 B Indole 6 Carboxylic Acid and Its Functionalized Derivatives
Strategies for Direct Synthesis of the 9H-Pyrido[2,3-b]indole-6-carboxylic Acid Core
The direct synthesis of the this compound core often involves the construction of the pyridine (B92270) ring onto an existing indole (B1671886) framework. One notable method is the Brønsted-acid-promoted decarboxylative annulation. This approach can utilize ethyl 2-amino-1H-indole-3-carboxylates and 3-bromopropenals as starting materials. researchgate.net The reaction, facilitated by an acid catalyst such as trifluoroacetic acid, proceeds through a cascade of reactions including aza-Michael addition, intramolecular cyclization, and subsequent aromatization to furnish the α-carboline skeleton. researchgate.net While this method provides a route to the core, the introduction of the carboxylic acid at the 6-position would require appropriately substituted indole precursors.
Another strategy involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This reaction, often catalyzed by a copper salt and facilitated by microwave irradiation in an ionic liquid, can lead to the formation of indole-2-carboxylic acid esters. researchgate.net By selecting a suitably functionalized aniline (B41778) precursor that would form the "pyridine" part of the final structure, this method could be adapted for the synthesis of the 9H-pyrido[2,3-b]indole system with a carboxylic acid ester at the 6-position, which can then be hydrolyzed to the desired carboxylic acid.
Synthesis of Halogenated this compound Derivatives
The introduction of halogen atoms onto the this compound scaffold is of significant interest as it allows for further functionalization through cross-coupling reactions.
Regioselective Introduction of Halogen Substituents (e.g., Chlorination at C-3)
Achieving regioselective halogenation, particularly at the C-3 position of the pyrido[2,3-b]indole core, can be challenging due to the presence of multiple reactive sites. While direct chlorination methods for this compound are not extensively documented, biocatalytic halogenation presents a promising approach. researchgate.net Flavin-dependent halogenases have demonstrated the ability to selectively halogenate indole and its derivatives under mild reaction conditions. researchgate.net By employing an engineered tryptophan halogenase, it may be possible to achieve site-selective chlorination at various positions of the indole moiety within the pyrido[2,3-b]indole structure. researchgate.net
For the synthesis of a related compound, 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has been utilized as a synthon to build a thiazinone nucleus. mdpi.com This highlights a strategy where a halogenated and functionalized building block is used to construct a more complex heterocyclic system. A similar approach could be envisioned for the synthesis of halogenated this compound derivatives.
Multi-Component Reactions and Cyclization Approaches to the Pyrido[2,3-b]indole System
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures like the pyrido[2,3-b]indole system in a single step from three or more starting materials. An example of an MCR approach for a related system involves the reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in the presence of a piperidine (B6355638) catalyst to form a 9H-pyrido[3,4-b]indole-6-carbonitrile. This strategy could potentially be adapted to yield a this compound derivative by using appropriate starting materials.
Palladium-catalyzed amidation followed by cyclization is another powerful tool for the synthesis of the pyrido[2,3-b]indole core. rsc.org This can involve the cross-coupling of a bromo-substituted indole carbaldehyde with an amide, followed by an intramolecular cyclization to form the fused pyridine ring. rsc.org The optimization of such reactions often involves screening various palladium sources, ligands, bases, and solvents to achieve high yields. rsc.org
A "1,2,4-triazine" methodology has also been described for the synthesis of 9H-pyrido[2,3-b]indole derivatives. researchgate.net This method involves the reaction of a precursor with thiosemicarbazide, followed by treatment with potassium iodide and sodium hydroxide, and subsequent reaction with 2,5-norbornadiene (B92763) in an autoclave at high temperature and pressure. researchgate.net
| Cyclization Strategy | Key Reagents | Catalyst/Conditions | Reference |
| Brønsted-Acid-Promoted Decarboxylative Annulation | Ethyl 2-amino-1H-indole-3-carboxylates, 3-bromopropenals | Trifluoroacetic acid | researchgate.net |
| Pd-Catalyzed Amidation/Cyclization | Bromo-substituted indole carbaldehyde, amide | Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (e.g., Cs2CO3) | rsc.org |
| 1,2,4-Triazine Methodology | Precursor, thiosemicarbazide, KI, NaOH, 2,5-norbornadiene | High temperature and pressure | researchgate.net |
Functional Group Interconversions for Carboxylic Acid Introduction
In some synthetic routes, the carboxylic acid functionality is introduced at a later stage through the interconversion of other functional groups. A common precursor to a carboxylic acid is a nitrile group. For instance, the synthesis of 9H-pyrido[3,4-b]indole-6-carbonitrile has been achieved through the nitration of a pyridoindole precursor followed by cyanation. This nitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This two-step process of nitration followed by cyanation and subsequent hydrolysis represents a viable, albeit indirect, route to introducing a carboxylic acid group at the 6-position of the 9H-pyrido[2,3-b]indole core.
Derivatization of the Carboxylic Acid Moiety in this compound
The carboxylic acid group of this compound is a versatile handle for further derivatization, allowing for the synthesis of a wide range of functionalized analogues such as esters and amides. Standard esterification procedures, for example, treating the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding esters. uni.lu
Amide bond formation can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. These methods are widely used in the synthesis of bioactive molecules containing the pyridoindole scaffold.
| Derivative | General Reagents | Coupling Agent/Catalyst |
| Ester | Alcohol | Acid catalyst (e.g., H2SO4) |
| Amide | Amine | EDC, DCC, or conversion to acyl chloride |
Structure Activity Relationship Sar Analysis for 9h Pyrido 2,3 B Indole 6 Carboxylic Acid Derivatives
Positional Effects of Substituents on the Pyrido Ring System (e.g., C-2, C-3)
The pyridine (B92270) ring portion of the α-carboline scaffold is a key area for structural modification, with substituents at the C-2 and C-3 positions having a profound impact on the molecule's properties. The introduction of different functional groups can alter the electronic distribution, steric profile, and hydrogen-bonding capacity of the entire molecule.
Research on related 9H-pyrido[2,3-b]indole derivatives has highlighted the significance of the C-2 position. For instance, the presence of a 2-amino group, as seen in 2-Amino-9H-pyrido[2,3-b]indole (A-alpha-C), is associated with metabolic activation to reactive species that can form DNA adducts. nih.gov This suggests that a substituent at C-2 can be directly involved in the mechanism of action. Further modifications, such as the introduction of a chloro group at C-2, have been used to create new derivatives with altered chemical reactivity. researchgate.net
| Compound/Derivative | Substituent at C-2 | Observed Effect/Property | Reference |
| 2-Amino-9H-pyrido[2,3-b]indole | Amino (-NH₂) | Associated with metabolic activation and formation of DNA adducts. | nih.gov |
| 2-Chloro-9H-pyrido[2,3-b]indole | Chloro (-Cl) | Used as a precursor for further derivatization. | researchgate.net |
| 2-(Pyridin-2-yl)-9H-pyrido[2,3-b]indole | Pyridin-2-yl | Exhibits specific photophysical properties and interacts with DNA. | researchgate.net |
Influence of Substitutions on the Indole (B1671886) Moiety, including N-9 Modifications
Structure-activity relationship studies have shown that N-9 substitution is a key determinant of the antitumor properties of α-carboline derivatives. researchgate.net For example, the introduction of an ethyl or an ethoxycarbonyl group at the N-9 position was found to completely eliminate the antitumor activity of certain parent compounds. researchgate.net Conversely, the introduction of specific substituted benzyl (B1604629) groups at N-9, in combination with a C-6 acetyl group, resulted in compounds with potent cytotoxicity against the HL-60 human leukemia cell line. researchgate.net This indicates that while substitution at N-9 is tolerated, the nature of the substituent is crucial for retaining or enhancing biological activity.
The following table summarizes the impact of N-9 substitutions on the cytotoxicity of 6-acetyl-9H-pyrido[2,3-b]indole derivatives.
| N-9 Substituent | Cytotoxicity (HL-60 Cell Line) | Reference |
| Unsubstituted (-H) | Baseline Activity | researchgate.net |
| Ethyl | Activity obliterated | researchgate.net |
| Ethoxycarbonyl | Activity obliterated | researchgate.net |
| 3,5-Dimethoxybenzyl | Potent cytotoxicity | researchgate.net |
| 3,4,5-Trimethoxybenzyl | Potent cytotoxicity | researchgate.net |
These findings underscore the importance of the N-9 position in modulating the biological activity of the 9H-pyrido[2,3-b]indole scaffold. The size, electronics, and conformational flexibility of the N-9 substituent can significantly influence how the molecule fits into and interacts with its biological target.
Contributions of the Carboxylic Acid Moiety at C-6 to Ligand-Target Interactions
The carboxylic acid functional group is a versatile moiety in organic chemistry, characterized by its ability to act as a hydrogen bond donor and acceptor. libretexts.orgwikipedia.org In the context of 9H-pyrido[2,3-b]indole-6-carboxylic acid, this group is poised to play a significant role in mediating interactions with biological targets. Upon deprotonation under physiological conditions, the resulting carboxylate anion is resonance-stabilized and can form strong ionic bonds or salt bridges with positively charged residues, such as lysine (B10760008) or arginine, in a protein's active site. wikipedia.org
The importance of the substituent at the C-6 position has been demonstrated in SAR studies. The replacement of the native functionality at C-6 with groups such as bromide, iodide, hydroxyl, or amino moieties led to a significant reduction in the biological activity of α-carboline derivatives against Sarcoma 180. researchgate.net This suggests that the nature of the C-6 substituent is critical for the observed bioactivity. While these studies did not specifically use a carboxylic acid, they highlight the sensitivity of this position to modification.
The carboxylic acid group can be converted into other related functional groups, known as carboxylic acid derivatives, such as esters, amides, or acid chlorides. libretexts.org These transformations alter the group's electronic and steric properties, thereby modulating its interaction capabilities. For instance, converting the carboxylic acid to an ester would remove its ability to donate a hydrogen bond and act as a strong ion-pair partner, likely altering the binding mode and biological outcome. The finding that a 6-acetyl derivative can be highly active suggests that a hydrogen bond acceptor at this position may be a key interaction feature. researchgate.net
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its biological activity. mdpi.com An accurate understanding of a ligand's conformational preferences is often a prerequisite for elucidating its behavior at a target receptor. mdpi.com The 9H-pyrido[2,3-b]indole ring system is noted for its unique planarity, which is closely associated with its ability to interact with DNA. researchgate.net
Theoretical calculations and experimental data have shown that derivatives of this scaffold can exhibit a planarized intramolecular charge-transfer (PLICT) state, which influences their electronic properties. researchgate.netnih.gov This planarity allows the molecule to efficiently intercalate between the base pairs of DNA or to fit into the flat binding pockets of certain enzymes.
The conformational landscape of a drug-like molecule is highly dependent on its environment. mdpi.com Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (including Density Functional Theory and Molecular Dynamics simulations) are used to probe the relevant conformations in solid-state, in solution, and within a binding site. mdpi.com For the 9H-pyrido[2,3-b]indole scaffold, X-ray analysis has confirmed the planar structure and has shown how intermolecular forces like hydrogen bonding and π-π stacking interactions dictate the crystal packing. researchgate.net Any substituents on the ring system, including the carboxylic acid at C-6 and groups at N-9, will influence the molecule's preferred conformation and its dynamic behavior, ultimately impacting how it interacts with its biological target and, consequently, its biological effect.
Computational Chemistry and Molecular Modeling of 9h Pyrido 2,3 B Indole 6 Carboxylic Acid Derivatives
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
While specific molecular docking studies on 9H-pyrido[2,3-b]indole-6-carboxylic acid targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4) are not extensively documented in publicly available literature, research on related pyrido[2,3-b]indole derivatives highlights the utility of this approach in understanding their mechanism of action. For instance, derivatives of the broader pyrido[2,3-b]indole scaffold have been investigated as inhibitors of various enzymes, including DNA gyrase and topoisomerase IV. acs.orgnih.gov These studies demonstrate that the pyrido[2,3-b]indole core can effectively fit into the ATP-binding pockets of these enzymes, forming key interactions that lead to their inhibition.
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, or ligand, is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For a hypothetical docking of a this compound derivative into an enzyme active site, key interactions would likely involve:
Hydrogen bonding: The carboxylic acid moiety, as well as the nitrogen atoms in the pyridine (B92270) and indole (B1671886) rings, can act as hydrogen bond donors or acceptors, forming interactions with amino acid residues in the active site.
π-π stacking: The aromatic rings of the pyrido[2,3-b]indole system can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
A representative data table from a molecular docking study on a related series of indole derivatives targeting a different protein, TRPV1, illustrates the type of data generated. amity.eduresearchgate.net
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Derivative 1 | -7.0 | LEU-254 | Pi-Sigma |
| Derivative 2 | -6.5 | Not specified | Not specified |
This table is illustrative and based on findings for tetrahydrothiopyrano[2,3-b]indole derivatives targeting TRPV1, as specific data for this compound with MKK4 is not available.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide a deeper understanding of a molecule's structure, stability, and reactivity.
For 9H-pyrido[2,3-b]indole derivatives, quantum chemical calculations have been used to support experimental findings, for example, in the study of their photophysical properties. researchgate.netnih.gov These theoretical calculations can determine various electronic and structural properties, including:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This can be valuable in predicting how a molecule will interact with a biological target.
Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.
Studies on related heterocyclic systems like pyrido[2,3-b]pyrazine (B189457) derivatives have utilized DFT computations to analyze their electronic and nonlinear optical properties. nih.gov
Below is a hypothetical data table showing the kind of electronic property data that can be generated from quantum chemical calculations for a series of 9H-pyrido[2,3-b]indole derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Derivative A | -5.8 | -2.1 | 3.7 | 2.5 |
| Derivative B | -6.0 | -2.3 | 3.7 | 3.1 |
| Derivative C | -5.7 | -2.0 | 3.7 | 2.8 |
This table is illustrative and represents the type of data obtained from quantum chemical calculations on related pyridoindole structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts.
In a typical QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity.
Key aspects of a QSAR study include:
Descriptor selection: Identifying the most relevant molecular descriptors that influence the biological activity.
Model building: Developing a statistically robust and predictive model.
Model validation: Assessing the predictive power of the model using internal and external validation techniques.
A 3D-QSAR study on pyrido[3,4-b]indole derivatives identified a four-point pharmacophore model consisting of one hydrogen bond donor and three ring features as being important for activity. nih.govnih.gov The resulting models can visualize the influence of electronic and steric effects on activity, providing valuable guidance for the design of more potent analogs.
An example of a data table from a QSAR study on pyrido[3,4-b]indole derivatives is shown below. nih.govnih.gov
| Cell Line | QSAR Method | Training Set R² | Test Set Predictive r² |
| HCT116 | KPLS | 0.99 | 0.70 |
| HPAC | KPLS | 0.99 | 0.58 |
| Mia-PaCa2 | KPLS | 0.98 | 0.70 |
| HCT116 | 3D-QSAR | 0.683 | 0.562 |
This table presents statistical results from a QSAR study on pyrido[3,4-b]indole derivatives and serves as an example of the data generated in such analyses.
Mechanistic Elucidation of Biological Actions of 9h Pyrido 2,3 B Indole 6 Carboxylic Acid and Its Analogues
Identification of Specific Molecular Targets and Biological Pathways
The biological activity of 9H-pyrido[2,3-b]indole-6-carboxylic acid and its analogs is predicated on their interaction with specific molecular entities, which in turn engages various biological pathways. Research into this class of compounds has identified several key targets and pathways, primarily in the context of genotoxicity and cancer therapeutics.
An important analog, 2-amino-9H-pyrido[2,3-b]indole (AαC), is known to be metabolically activated by the cytochrome P450 enzyme system. nih.gov This activation leads to the formation of reactive metabolites, including the N-hydroxy derivative, which is a potent mutagen. nih.gov The ultimate molecular target for this activated analog is DNA, to which it binds and forms adducts. nih.gov Specifically, a major AαC-DNA adduct has been identified in various tissues of rats treated with the compound, with the highest levels found in the liver. nih.gov This interaction with DNA underscores its role as a genotoxic agent.
In a different context, derivatives of the isomeric pyrido[3,4-b]indole scaffold have been investigated for their anticancer properties. Computational modeling and subsequent biological testing have suggested that these compounds can bind to the Mouse double minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor. researchgate.net By targeting the MDM2-p53 pathway, these analogs can disrupt the interaction between these two proteins, leading to the stabilization and activation of p53, a critical event in cancer cell apoptosis and cell cycle arrest. researchgate.net
Furthermore, other derivatives of 9H-pyrido[3,4-b]indole have been identified as inhibitors of histone deacetylase 6 (HDAC6). This enzyme is implicated in the pathology of neurodegenerative diseases, and its inhibition by these compounds points to a potential neuroprotective mechanism of action.
A study on newly synthesized 9H-pyrido[2,3-b]indole derivatives found that a specific probe compound, 4b, interacts with calf thymus DNA, as observed through fluorescence and UV-vis absorption spectroscopy. nih.gov This finding suggests that, similar to AαC, the DNA molecule is a potential direct target for this class of compounds.
Table 1: Identified Molecular Targets of 9H-Pyrido[2,3-b]indole Analogs
| Analog Class | Molecular Target | Biological Consequence |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | Cytochrome P450, DNA | Metabolic activation, Genotoxicity, Formation of DNA adducts |
| Pyrido[3,4-b]indole derivatives | MDM2-p53 Pathway | Anticancer activity |
| Pyrido[3,4-b]indole derivatives | Histone deacetylase 6 (HDAC6) | Potential neuroprotection |
| 9H-pyrido[2,3-b]indole derivative (probe 4b) | DNA | Interaction observed |
Biochemical Pathway Perturbations Induced by the Compound
The interaction of this compound analogs with their molecular targets invariably leads to perturbations in various biochemical pathways. A prominent example is the induction of oxidative stress and subsequent DNA damage.
The metabolic bio-activation of 2-amino-9H-pyrido[2,3-b]indole (AαC) has been shown to result in oxidative DNA damage. Studies have demonstrated a positive correlation between the levels of hydroxylated metabolites of AαC and the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established biomarker of oxidative DNA damage. This indicates that the metabolism of AαC perturbs the normal redox balance within the cell, leading to an environment conducive to DNA damage.
In the context of cancer, indole-2-carboxylic acid derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are crucial in the tryptophan metabolism pathway, which plays a role in tumor immune evasion. nih.gov By inhibiting these enzymes, the compounds disrupt this metabolic pathway, which can enhance anti-tumor immune responses. nih.gov
Signaling Pathway Modulation by this compound Derivatives
The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. Derivatives of the pyridoindole scaffold have been shown to influence critical signaling cascades, particularly those involved in cell cycle regulation.
A series of novel pyrido[3,4-b]indoles have demonstrated potent, broad-spectrum anticancer activity. researchgate.net A key mechanistic feature of these compounds is their ability to induce a strong and selective arrest of the cell cycle in the G2/M phase. researchgate.net This cell cycle blockade is a direct consequence of the modulation of the signaling pathways that control cell cycle progression, likely stemming from the stabilization of p53 due to MDM2 inhibition. researchgate.net The arrest at the G2/M checkpoint prevents cancer cells from dividing, ultimately leading to apoptosis.
The inhibition of IDO1 and TDO by indole-2-carboxylic acid derivatives also has profound implications for signaling pathways related to immunity. nih.gov The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, in the tumor microenvironment can suppress the function of immune cells like T cells and natural killer cells. By blocking this pathway, these inhibitors can restore immune surveillance and potentiate the effects of immunotherapy. nih.gov
Table 2: Signaling Pathway Modulation by Pyridoindole Analogs
| Analog Class | Signaling Pathway Affected | Cellular Outcome |
| Pyrido[3,4-b]indole derivatives | Cell Cycle Control (via MDM2-p53) | G2/M Phase Arrest, Apoptosis in cancer cells |
| Indole-2-carboxylic acid derivatives | Tryptophan Metabolism/Immune Regulation (via IDO1/TDO) | Potential restoration of anti-tumor immunity |
Development of Novel Derivatives and Analogs of 9h Pyrido 2,3 B Indole 6 Carboxylic Acid
Scaffold Modification and Derivatization Strategies Beyond Simple Substitution
While simple substitution patterns on the 9H-pyrido[2,3-b]indole core have yielded numerous bioactive compounds, more sophisticated scaffold modification strategies are being employed to explore new chemical space and overcome limitations of earlier derivatives. These strategies involve significant alterations to the core ring system, including ring expansion, the introduction of additional heterocyclic rings, and bioisosteric replacements.
One notable approach involves the construction of more complex fused-ring systems. For instance, the synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles has been achieved through a one-pot reaction of oxindole (B195798) derivatives with chalcones in the presence of a base, followed by treatment with ammonium (B1175870) acetate (B1210297). researchgate.net This method allows for the introduction of two aryl groups onto the pyridine (B92270) ring of the α-carboline scaffold, significantly increasing the structural diversity and potential for new biological interactions. researchgate.net
Bioisosteric replacement is another key strategy, where a functional group is replaced by another with similar physical or chemical properties to enhance the target compound's biological activity or pharmacokinetic properties. In the context of the 9H-pyrido[2,3-b]indole scaffold, the nitrogen atoms within the ring system can be repositioned to create isomeric aza-carbolines. For example, the synthesis of aza-β-carbolines has been developed to improve water solubility and modulate receptor selectivity. nih.gov While this example pertains to the β-carboline isomer, the principle of aza-substitution is a valid strategy for modifying the α-carboline scaffold of 9H-pyrido[2,3-b]indole-6-carboxylic acid.
Furthermore, the concept of ring expansion has been explored in related quinolone systems, where 4-quinolone derivatives undergo an unexpected ring expansion to yield novel benzazepinones. bohrium.com The application of such a strategy to the 9H-pyrido[2,3-b]indole core could lead to entirely new heterocyclic systems with unique three-dimensional structures and biological activities.
A summary of selected scaffold modification strategies is presented in the table below:
| Strategy | Description | Example | Reference |
| Fused-Ring System Construction | One-pot synthesis to create 2,4-diaryl substituted derivatives. | Synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles from oxindoles and chalcones. | researchgate.net |
| Bioisosteric Replacement | Replacement of carbon atoms with nitrogen to form aza-carboline isomers. | Synthesis of aza-β-carbolines to improve physicochemical properties. | nih.gov |
| Ring Expansion | Chemical transformation to expand one of the rings in the core structure. | Ring expansion of 4-quinolones to benzazepinones. | bohrium.com |
Hybrid Molecule Design Incorporating the this compound Moiety
Hybrid molecule design involves the covalent linking of two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target biological activity. The this compound moiety serves as an excellent anchor for the development of such hybrids due to its inherent biological relevance and the synthetic tractability of the carboxylic acid group.
A notable example is the synthesis of novel hybrid compounds that incorporate the pyrido[2,3-b]indole scaffold with morpholine (B109124) and chalcone (B49325) moieties. researchgate.netasianpubs.org In a multi-step synthesis starting from 1H-indol-2-amine, a key intermediate, 2-morpholino-9H-pyrido[2,3-b]indole-3-carbaldehyde, is formed. researchgate.netasianpubs.org This aldehyde then undergoes a condensation reaction with various aromatic ketones to yield the final chalcone hybrids. researchgate.netasianpubs.org The synthesized compounds have been characterized by various spectroscopic methods, and their elemental analysis has been confirmed. researchgate.net
The following interactive data table provides details of the synthesized hybrid molecules:
| Compound ID | R-group on Phenyl Ring | Molecular Formula | Calculated Mass (M+1) | Reference |
| 5a | H | C24H20N4O2 | 397 | researchgate.net |
| 5b | o-OCH3 | C25H22N4O3 | 427 | researchgate.net |
| 5c | p-OCH3 | C25H22N4O3 | 427 | researchgate.net |
| 5d | o-Cl | C24H19ClN4O2 | 431 | researchgate.net |
| 5e | p-Cl | C24H19ClN4O2 | 431 | researchgate.net |
| 5f | p-NO2 | C24H19N5O4 | 442 | researchgate.net |
Another approach in hybrid design is the fusion of the α-carboline core with other heterocyclic systems. The development of a carbazole-carboline core, where the carbazole (B46965) and carboline units are linked, has been reported for applications in materials science but highlights the feasibility of creating such fused hybrids for potential therapeutic applications. researchgate.net
Exploration of Polymeric or Dimeric Forms
The exploration of dimeric and potentially polymeric forms of bioactive molecules is a burgeoning area of research, driven by the observation that multivalency can lead to enhanced binding affinity and altered pharmacological profiles. While the direct polymerization of this compound is not extensively documented, the synthesis and biological evaluation of dimeric α-carboline derivatives have been reported.
The concept is well-established for the related β-carboline alkaloids, where dimerization has been shown to improve antibacterial activity. analis.com.my Inspired by this, researchers have designed and synthesized β-carboline dimers linked by various spacer lengths. researchgate.net These studies have demonstrated that the dimeric structures can exhibit potent anticancer and antimalarial activities, often superior to their monomeric counterparts. researchgate.net For example, β-carboline-3-carboxylic acid dimers have been shown to inhibit tumor proliferation by arresting the cell cycle. frontiersin.org
In the context of α-carbolines, the synthesis of bis-carbolines has been achieved, providing a tangible pathway toward dimeric structures. researchgate.net A synthetic study on bivalent β-carboline derivatives linked at the N-9 position with a 1,4-dibromobutane (B41627) linker provides a methodological framework that could be adapted for the dimerization of this compound. analis.com.my The synthesis typically involves the preparation of the monomeric β-carboline, followed by alkylation at the N-9 position with a bifunctional linker to yield the dimeric compound. analis.com.my
The following table summarizes the key findings related to carboline dimerization:
| Carboline Type | Linker Type | Key Finding | Reference |
| β-Carboline | Aminoalkyl chains | Dimerization improves antibacterial activity. | analis.com.my |
| β-Carboline | Diamine linkers | Dimeric structures show potent anticancer and antimalarial activity. | researchgate.net |
| β-Carboline-3-carboxylic acid | Not specified | Dimers inhibit tumor proliferation via cell cycle arrest. | frontiersin.org |
| β-Carboline | 1,4-dibromobutane | Successful synthesis of a bivalent derivative. | analis.com.my |
While the direct synthesis of polymeric forms of this compound remains a prospective area of research, the successful creation of dimeric structures provides a strong foundation for the future development of higher-order oligomers and polymers with potentially unique biological properties.
Natural Occurrence and Biosynthetic Considerations for Pyrido 2,3 B Indole Scaffolds
Isolation of Related Pyrido[2,3-b]indole Natural Products
The pyrido[2,3-b]indole framework is a key structural feature in several alkaloids isolated from both marine and terrestrial organisms. researchgate.netmdpi.com Marine sources, in particular, have proven to be a rich reservoir of structurally novel indole (B1671886) alkaloids. mdpi.com Sponges, tunicates, and marine-derived microorganisms are notable producers of compounds containing the indole nucleus. mdpi.comnih.gov
While the broader class of indole alkaloids is vast, those containing the specific pyrido[2,3-b]indole (α-carboline) moiety are a more select group. The isolation of these compounds typically involves extraction from the source organism using organic solvents, followed by various chromatographic techniques to separate and purify the individual alkaloids. nih.gov
Below is a table of representative natural products that feature the related pyrido[3,4-b]indole (β-carboline) and other fused indole ring systems, which share biosynthetic origins with the pyrido[2,3-b]indole scaffold.
| Compound Name | Source Organism | General Class |
| Norharman | Various plants, marine organisms | β-Carboline Alkaloid |
| Harman | Various plants, marine organisms | β-Carboline Alkaloid |
| Brevianamides | Penicillium and Aspergillus species | Indole Diketopiperazine Alkaloid |
| Arnoamines A-D | Cystodytes violatinctus (ascidian) | Pyridoacridine Alkaloid |
| Dihydrospongotine C | Topsentia sponge | Bis-indole Alkaloid |
Hypothetical Biosynthetic Routes to the Pyrido[2,3-b]indole Framework
The biosynthesis of the pyrido[2,3-b]indole scaffold is believed to follow pathways similar to those established for other indole alkaloids, originating from the amino acid L-tryptophan. nih.govyoutube.com The general biosynthetic strategy for indole alkaloids involves the enzymatic modification of tryptophan, often followed by condensation with another molecular unit to construct the characteristic ring systems. youtube.comfrontiersin.org
A plausible biosynthetic pathway for the pyrido[2,3-b]indole core likely begins with the decarboxylation of L-tryptophan to yield tryptamine (B22526). youtube.com This is a common initial step in the formation of many indole alkaloids. youtube.com The subsequent steps to form the pyridine (B92270) ring fused to the indole nucleus are subject to some speculation but are thought to involve a Pictet-Spengler-type reaction. In this reaction, tryptamine or a derivative thereof condenses with an aldehyde or keto acid, followed by cyclization and subsequent oxidation to form the aromatic pyrido[2,3-b]indole system.
The specific precursor that provides the additional carbon atoms for the pyridine ring can vary, leading to the diversity of substituted carboline structures observed in nature. For the formation of the pyrido[2,3-b]indole skeleton, a C2 or C3 unit is required to react with the tryptamine-derived intermediate. The precise enzymes catalyzing these transformations in the context of α-carboline biosynthesis have not been fully elucidated but are presumed to be members of enzyme families commonly involved in alkaloid biosynthesis, such as decarboxylases, oxidases, and synthases. frontiersin.org
The biosynthesis of the carboxylic acid moiety at the 6-position of 9H-pyrido[2,3-b]indole-6-carboxylic acid would likely involve further enzymatic modification of the pyrido[2,3-b]indole core, such as oxidation of a methyl group or another precursor substituent at that position.
Future Research Trajectories for 9h Pyrido 2,3 B Indole 6 Carboxylic Acid
Expanding the Scope of Biological Characterization against Emerging Targets
The α-carboline core is known to possess a diverse range of biological activities, including antitumor, anti-microbial, anti-Alzheimer's disease, and anti-inflammatory properties. frontiersin.org Future research on 9H-pyrido[2,3-b]indole-6-carboxylic acid and its derivatives will likely involve expanding the biological characterization against a wider and more diverse array of emerging therapeutic targets.
A primary focus will continue to be in oncology. Researchers are expected to evaluate derivatives of this compound against novel cancer targets beyond traditional cytotoxic mechanisms. frontiersin.org These may include targeting specific signaling pathways involved in tumor progression, metastasis, and drug resistance. The carboxylic acid moiety provides a handle for the synthesis of amides and esters, allowing for the exploration of structure-activity relationships (SAR) against targets such as:
Kinases: Many α-carboline derivatives have shown activity against various kinases. Future work could explore the inhibition of emerging kinase targets in cancer, such as those involved in the DNA damage response or immuno-oncology pathways.
Epigenetic Targets: The potential of α-carboline derivatives to modulate epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases is an area ripe for exploration.
Protein-Protein Interactions: The rigid, planar structure of the α-carboline scaffold could be exploited to design inhibitors of challenging protein-protein interactions that are critical for cancer cell survival.
Beyond cancer, the exploration of this compound derivatives against targets for neurodegenerative diseases, infectious diseases (including viral and parasitic targets), and inflammatory conditions will be a significant avenue for future research.
Development of Advanced Synthetic Methodologies for Diverse Derivative Libraries
The generation of diverse chemical libraries is fundamental to the discovery of new bioactive compounds. For this compound, future research will necessitate the development of more advanced, efficient, and versatile synthetic methodologies to create a wide range of derivatives. nih.gov Key areas of focus will include:
Late-Stage Functionalization: Developing methods for the selective modification of the α-carboline core at a late stage in the synthesis is highly desirable. This would allow for the rapid generation of a diverse set of analogs from a common intermediate, which is crucial for efficient SAR studies.
Novel Annulation Strategies: The development of new and more efficient annulation strategies to construct the core 9H-pyrido[2,3-b]indole ring system will continue to be an area of interest. frontiersin.org This includes the use of novel catalysts, metal-free reaction conditions, and multicomponent reactions to improve yields, reduce step counts, and increase substrate scope. researchgate.net
Combinatorial and Parallel Synthesis: The carboxylic acid group of the parent compound is an ideal anchor point for combinatorial and parallel synthesis approaches. enamine.net Future work will likely involve the development of robust solid-phase or solution-phase parallel synthesis methods to rapidly generate large libraries of amides, esters, and other derivatives for high-throughput screening.
Recent advances in synthetic organic chemistry, such as photoredox catalysis and C-H activation, are also expected to be applied to the synthesis of this compound derivatives, offering new avenues for the creation of novel chemical entities. researchgate.net
Leveraging Integrated Computational and Experimental Approaches for Rational Design
The integration of computational and experimental methods is becoming increasingly important in modern drug discovery and chemical biology. For this compound, a synergistic approach combining in silico design with chemical synthesis and biological evaluation will be crucial for the rational design of new derivatives with improved properties. Future research in this area will likely involve:
Structure-Based Drug Design: For targets where a high-resolution crystal structure is available, molecular docking and molecular dynamics simulations will be used to predict the binding modes of this compound derivatives and to guide the design of new compounds with enhanced affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. scispace.comuran.ua These models can then be used to predict the activity of virtual compounds and to prioritize the synthesis of the most promising candidates. nih.govnih.gov
Pharmacophore Modeling: In cases where the target structure is unknown, pharmacophore models can be generated based on a set of known active compounds. These models define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new potential hits.
By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of possible derivatives of this compound, thereby accelerating the discovery of new bioactive molecules.
Application of this compound as a Chemical Probe in Biological Systems
Beyond its potential as a therapeutic scaffold, this compound and its derivatives have promise as chemical probes for studying biological systems. The inherent fluorescence of the α-carboline ring system makes it an attractive starting point for the development of fluorescent probes. researchgate.netnih.gov Future research in this direction could focus on:
Development of Fluorescent Probes: The carboxylic acid group can be used to attach environmentally sensitive fluorophores or to tune the photophysical properties of the α-carboline core. researchgate.net This could lead to the development of probes that can report on specific biological events, such as changes in pH, ion concentration, or enzymatic activity, through changes in their fluorescence emission. nih.gov
Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the 6-carboxylic acid position, derivatives of this compound could be developed as affinity-based probes. These probes can be used to identify the protein targets of bioactive α-carboline derivatives through techniques such as chemical proteomics.
Probes for Cellular Imaging: Fluorescent derivatives of this compound could be designed to localize to specific subcellular compartments, allowing for the visualization and study of cellular structures and processes.
The development of such chemical probes will not only provide valuable tools for basic biological research but could also aid in the elucidation of the mechanism of action of bioactive α-carboline derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 9H-pyrido[2,3-b]indole-6-carboxylic acid and its derivatives?
The synthesis of pyridoindole derivatives often involves palladium-catalyzed amidation and cyclization reactions. For example, 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indole derivatives were synthesized using Pd-catalyzed coupling, followed by characterization via infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental (CHN) analysis to confirm purity and structural integrity . Optimization of reaction conditions, such as solvent choice and catalyst loading, is critical to achieving high yields.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing pyridoindole derivatives?
Key methods include:
- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : For structural elucidation of aromatic protons and substituent positions.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
- Liquid chromatography-mass spectrometry (LC-MS) : To assess purity and detect byproducts .
Q. How should researchers handle and store 9H-pyrido[2,3-b]indole derivatives to maintain stability?
Store compounds in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation. Avoid exposure to moisture, heat, and strong oxidizers, as these may induce decomposition or toxic gas release (e.g., CO, NOₓ). Use fume hoods for weighing and handling powders to minimize inhalation risks .
Advanced Research Questions
Q. What experimental models are suitable for evaluating the microtubule-depolymerizing activity of pyridoindole derivatives in cancer research?
- In vitro assays : Treat human hepatocellular carcinoma (Hep3B) cells with derivatives like HAC-Y6 and monitor microtubule disassembly via immunofluorescence staining for α-tubulin.
- Cell cycle analysis : Use flow cytometry to quantify G2/M phase arrest, a hallmark of microtubule-targeting agents.
- Western blotting : Detect activation of apoptosis markers (e.g., caspase-3) and validate death receptor pathways (e.g., Fas/FasL) .
Q. How can computational methods predict the electronic properties and target interactions of pyridoindole derivatives?
- Density functional theory (DFT) : Calculate HOMO/LUMO energies (e.g., HOMO: –6.22 eV; LUMO: –2.69 eV) to assess redox potential and charge transport properties for materials science applications.
- Molecular docking : Simulate binding interactions with tubulin or kinases using software like AutoDock Vina. Validate predictions with mutagenesis studies or X-ray crystallography of protein-ligand complexes .
Q. How can structure-activity relationship (SAR) studies optimize the antitumor efficacy of pyridoindole analogs?
- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at position 6 to enhance metabolic stability.
- Pharmacophore mapping : Compare analogs like 6-acetyl-9-(3,4,5-trimethoxybenzyl) derivatives to identify critical functional groups for microtubule disruption.
- In vivo validation : Use xenograft models to assess tumor regression and pharmacokinetic parameters (e.g., half-life, bioavailability) .
Q. What strategies mitigate off-target effects in pyridoindole-based drug candidates?
- Selective targeting : Design prodrugs activated by tumor-specific enzymes (e.g., matrix metalloproteinases).
- Toxicity profiling : Conduct Ames tests for mutagenicity and measure IC₅₀ values in non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Methodological Notes
- Data contradiction analysis : When discrepancies arise in biological activity (e.g., varying IC₅₀ values across cell lines), validate assays using orthogonal methods (e.g., ATP-based viability vs. trypan blue exclusion) and control for batch-to-batch compound variability .
- Advanced characterization : For novel derivatives, combine X-ray crystallography with dynamic light scattering (DLS) to study aggregation behavior under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
